DL-3-Thiolisoleucine
Description
Contextualizing Thiolated Amino Acids in Peptide and Protein Chemistry
The native proteinogenic amino acids provide a limited chemical repertoire. Cysteine, with its unique thiol (-SH) side chain, holds a special place in peptide and protein chemistry. nih.gov Its thiol group is crucial for forming disulfide bonds that stabilize protein structures and for participating in enzymatic reactions. nih.gov In the context of chemical synthesis, the thiol group of an N-terminal cysteine is the linchpin of Native Chemical Ligation (NCL). wikipedia.orgillinois.edu
The desire to perform ligation at sites other than cysteine has driven the development of synthetic, non-proteinogenic amino acids containing thiol groups. researchgate.net These "thiolated amino acid" analogues serve as cysteine surrogates, allowing peptide chemists to stitch together fragments at various points in a protein's sequence. researchgate.net After ligation, the auxiliary thiol group can often be removed in a desulfurization reaction, leaving behind the natural amino acid residue, such as alanine (B10760859). wikipedia.org This ligation-desulfurization strategy has vastly expanded the flexibility and power of NCL, enabling the total chemical synthesis of complex proteins that were previously inaccessible. acs.orgnih.gov
Significance of Sulfur-Containing Amino Acid Analogs in Biochemical Research
Sulfur-containing amino acids are fundamental to biochemistry. Methionine and cysteine are vital for protein synthesis, structure, and function. wikipedia.org They are involved in critical biochemical pathways, such as the synthesis of the antioxidant glutathione (B108866), and their sulfur atoms can act as "sulfur switches" to regulate biological processes through redox reactions. wikipedia.orgmdpi.com
The creation of synthetic sulfur-containing amino acid analogs provides powerful tools for biochemical research. nih.gov By incorporating these analogs into peptides and proteins, researchers can:
Probe protein structure and function: Introducing a thiol group at a specific site allows for the attachment of fluorescent probes, affinity tags, or other biophysical labels.
Synthesize modified proteins: The ability to incorporate post-translational modifications (PTMs) at specific sites is crucial for understanding their regulatory roles. nih.govkeio.ac.jp Thiolated analogs facilitate the synthesis of homogeneously modified proteins for functional studies. acs.orgkeio.ac.jp
Expand the scope of protein synthesis: As mentioned, thiolated analogs are key to expanding the utility of NCL, allowing for the assembly of large and complex proteins from smaller, more manageable peptide fragments. researchgate.net The development of analogs for various amino acids continues to be an active area of research. rhhz.net
Rationale for Investigating DL-3-Thiolisoleucine and Related Structures
While NCL is a robust technique, ligation at sterically hindered amino acids like valine and isoleucine is notoriously slow and inefficient. mdpi.comacs.org This presents a significant bottleneck in the synthesis of many proteins where these residues are present at desired ligation junctions. Overcoming this challenge has been a key driver for the development of new thiolated amino acid analogs.
The investigation into this compound, also known as γ-mercapto isoleucine, stems directly from this need. Researchers have successfully devised synthetic routes to access this compound, providing a crucial tool for enabling NCL at isoleucine residues. acs.orgfrontiersin.org A notable advancement in this area is the use of palladium-catalyzed C(sp³)–H activation to functionalize the isoleucine side chain. nih.govresearchgate.netacs.org This strategy involves installing a directing group on the amino acid, which guides a palladium catalyst to selectively oxidize a primary γ-carbon-hydrogen bond, allowing for the introduction of an acetoxy group. acs.orgkeio.ac.jp This acetoxylated intermediate is then chemically converted into the desired γ-mercapto amino acid, this compound. researchgate.netacs.org
The successful synthesis of this compound has been followed by its practical application. Researchers demonstrated the first use of NCL at an isoleucine site in the semisynthesis of a Xenopus histone H3 protein, a significant proof-of-concept for the utility of this analog. researchgate.netacs.org This work showcases the power of this compound to overcome previous limitations in protein synthesis, allowing for more ambitious targets in chemical protein synthesis and the study of protein biology.
Detailed Research Findings: Synthesis of γ-Mercapto Isoleucine
The synthesis of γ-mercapto isoleucine was achieved through a multi-step process involving palladium-catalyzed C-H acetoxylation. The following table outlines the key transformation steps based on published research findings. acs.orgfrontiersin.org
| Step | Description | Key Reagents | Purpose |
| 1 | Directing Group Installation | 5-methylisoxazole-3-carboxylic acid | A directing group (MICA) is attached to the α-amine of the isoleucine derivative. |
| 2 | Palladium-Catalyzed Acetoxylation | Pd(OAc)₂, PhI(OAc)₂ | The MICA group directs the palladium catalyst to selectively functionalize the inert γ-C(sp³)–H bond, introducing an acetoxy (-OAc) group. |
| 3 | Directing Group Removal & Protection | Boc₂O, DMAP | The MICA directing group is removed and a Boc protecting group is installed on the α-amine. |
| 4 | Hydroxyl Group Exposure | K₂CO₃, MeOH | The acetoxy group is hydrolyzed to reveal a primary hydroxyl (-OH) group. |
| 5 | Mesylation | MsCl, Et₃N | The hydroxyl group is converted to a good leaving group (mesylate). |
| 6 | Thioacetate (B1230152) Substitution | KSAc, DMF | The mesylate is displaced with potassium thioacetate to install the sulfur functionality. |
| 7 | Final Deprotection | HCl/Dioxane | The protecting groups are removed to yield the final γ-mercapto isoleucine product. |
Properties
Molecular Weight |
161.22 |
|---|---|
Origin of Product |
United States |
Synthetic Strategies and Methodologies for Dl 3 Thiolisoleucine and Its Derivatives
Stereoselective Synthesis Approaches for Thiolated Isoleucine Isomers
The introduction of a thiol group at the C-3 (gamma) position of isoleucine presents a significant synthetic challenge due to the need for precise regioselectivity and stereocontrol. Researchers have explored various avenues to achieve this, primarily focusing on advanced catalytic systems and the adaptation of established methods for amino acid modification.
Palladium-Catalyzed C(sp3)-H Functionalization Pathways
A prominent strategy for the synthesis of γ-thiolated isoleucine involves the use of palladium catalysis to activate the typically inert C(sp3)-H bond at the gamma position. This approach offers a direct route to functionalization, bypassing the need for pre-functionalized starting materials.
Research has demonstrated that directing groups can be employed to guide the palladium catalyst to the desired C-H bond. For instance, an 8-aminoquinoline (B160924) directing group attached to the N-terminus of an isoleucine derivative can facilitate the mono-arylation at the γ-C(sp3)-H bonds. rhhz.net While this demonstrates the feasibility of γ-functionalization, the introduction of a thiol group would require a subsequent conversion of the aryl group or the development of a direct thiolation protocol.
A more direct approach involves the palladium-catalyzed γ-C(sp3)-H activation for the synthesis of γ-thiol isoleucine. researchgate.net This strategy has been successfully applied to the synthesis of related peptides. researchgate.net The general mechanism involves the formation of a palladacycle intermediate, which then undergoes a reaction with a thiolating agent. The choice of ligand, oxidant, and reaction conditions is crucial for achieving high yield and selectivity.
Table 1: Key Features of Palladium-Catalyzed C(sp3)-H Functionalization for γ-Thiolation of Isoleucine Derivatives
| Feature | Description |
| Catalyst | Typically a Pd(II) salt, such as Pd(OAc)2. |
| Directing Group | An N-terminal auxiliary, like 8-aminoquinoline, that positions the catalyst near the γ-C-H bond. |
| Thiolating Agent | A sulfur source that can react with the palladium-carbon bond to form the C-S bond. |
| Key Intermediate | A six-membered palladacycle formed via C-H activation. |
| Advantage | Direct functionalization of an unactivated C-H bond. |
| Challenge | Achieving high regioselectivity and preventing side reactions at other positions. |
Alternative Chemical Synthesis Routes for Gamma-Thiolated Amino Acids
Beyond palladium catalysis, other synthetic methodologies have been adapted for the synthesis of γ-thiolated amino acids, which could be applied to DL-3-Thiolisoleucine.
One common approach begins with a suitably protected amino acid containing a hydroxyl group at the desired position. For instance, γ-hydroxy isoleucine could serve as a precursor. The hydroxyl group can be converted into a good leaving group, such as a mesylate or tosylate, followed by nucleophilic displacement with a sulfur nucleophile like potassium thioacetate (B1230152) (KSAc). Subsequent hydrolysis of the thioacetate yields the free thiol. nih.gov
Another strategy is electrophilic sulfenylation. nih.gov This method involves the enolization of a protected amino acid derivative, followed by the reaction with an electrophilic sulfur source. nih.govfrontiersin.org While this has been effectively used for α- and β-thiolation, its application to the γ-position of isoleucine would require specific enolization conditions that favor the formation of the γ-carbanion. nih.gov
A further alternative involves the ring-opening of a cyclic intermediate. For example, a suitably substituted γ-lactone derived from an isoleucine precursor could be opened with a sulfur nucleophile to install the thiol group at the C-3 position.
Protecting Group Chemistry in Thiolisoleucine Synthesis
The successful synthesis of this compound and its incorporation into larger molecules heavily relies on the strategic use of protecting groups. organic-chemistry.org These groups temporarily mask the reactive amino, carboxyl, and thiol functionalities to prevent unwanted side reactions during synthesis. organic-chemistry.orgpressbooks.pub
The carboxyl group is often protected as an ester, such as a methyl or benzyl (B1604629) ester. weebly.com These can be removed by saponification or hydrogenolysis, respectively.
The thiol group itself requires robust protection due to its high nucleophilicity and susceptibility to oxidation. Common thiol protecting groups include:
Trityl (Trt): Removed by mild acidolysis. It is selective for primary thiols.
p-Methoxybenzyl (PMB): Stable under many synthetic conditions and can be removed with strong acids or oxidizing agents. nih.gov
Acetamidomethyl (Acm): Stable to both acidic and basic conditions used in standard peptide synthesis and is typically removed with mercury(II) acetate (B1210297) or iodine.
Table 2: Common Protecting Groups in Thiolisoleucine Synthesis
| Functional Group | Protecting Group | Abbreviation | Cleavage Conditions |
| α-Amino | tert-Butoxycarbonyl | Boc | Acid (e.g., TFA) |
| α-Amino | 9-Fluorenylmethoxycarbonyl | Fmoc | Base (e.g., Piperidine) |
| Carboxyl | Methyl Ester | -OMe | Saponification (e.g., NaOH) |
| Carboxyl | Benzyl Ester | -OBn | Hydrogenolysis (e.g., H2/Pd) |
| Thiol | Trityl | Trt | Mild Acid (e.g., TFA/TIS) |
| Thiol | p-Methoxybenzyl | PMB | Strong Acid / Oxidation |
| Thiol | Acetamidomethyl | Acm | Hg(OAc)2 or I2 |
Synthesis of Thiolisoleucine-Containing Peptides and Analogs for Research
The incorporation of this compound into peptides allows for the study of its effects on peptide structure and function. Solid-Phase Peptide Synthesis (SPPS) is the most common method for this purpose. albany.edu
In Fmoc-based SPPS, an Fmoc- and side-chain-protected this compound derivative is coupled to the N-terminus of a growing peptide chain attached to a solid support. The Fmoc group is then removed with a base, and the next amino acid is coupled. This cycle is repeated until the desired peptide sequence is assembled. Finally, the peptide is cleaved from the resin, and all side-chain protecting groups are removed, typically with a strong acid cocktail. thermofisher.com
Native Chemical Ligation (NCL) is another powerful technique that can be used to synthesize larger proteins containing thiolisoleucine. albany.edu NCL involves the reaction of a peptide with a C-terminal thioester and another peptide with an N-terminal cysteine residue. researchgate.net While this compound is not an N-terminal cysteine, it could be incorporated into a peptide fragment that is then ligated to another fragment using a different ligation chemistry or by utilizing the thiol side chain for other forms of conjugation.
Derivatization Strategies for Functional Probes and Building Blocks
The thiol side chain of this compound is a versatile handle for derivatization, allowing for the creation of functional probes and specialized building blocks. thermofisher.com
Functional Probes: The thiol group can be selectively reacted with various reagents to attach reporter groups. For example:
Fluorescent Probes: Reaction with maleimide- or iodoacetamide-containing fluorophores allows for the visualization and tracking of thiolisoleucine-containing peptides in biological systems.
Biotinylation: Introduction of a biotin (B1667282) tag via a thiol-reactive linker enables affinity purification and detection using streptavidin conjugates.
Cross-linking Agents: Bifunctional reagents with a thiol-reactive group on one end and another reactive group (e.g., a photo-activatable group) on the other can be used to study molecular interactions. thermofisher.com
Building Blocks: The thiol group can be modified to create new building blocks for further synthesis. For instance, the thiol can be alkylated, acylated, or used to form disulfide bonds with other cysteine-containing molecules, creating more complex structures with unique properties. nih.gov Derivatization with reagents like 4,4′-dithiodipyridine (DTDP) can produce activated disulfides that are useful for subsequent reactions. mdpi.com
Mechanistic Investigations of Dl 3 Thiolisoleucine Interactions in Model Systems
Enzyme-Substrate and Enzyme-Inhibitor Interaction Studies
The introduction of a thiol group in place of a methyl group in the isoleucine side chain creates a molecule with unique steric and electronic properties, positioning it as a tool for probing enzyme active sites. wikipedia.orgnih.gov
DL-3-Thiolisoleucine's structural similarity to isoleucine allows it to access the active sites of enzymes that normally bind branched-chain amino acids. nih.gov Once within the active site, the thiol group can engage in interactions not possible for the native substrate. Research using crystallographic studies of enzymes complexed with substrate analogs reveals key binding pockets and catalytic residues. nih.govnih.gov In the case of this compound, the sulfur atom, being a soft nucleophile, can interact with active site metals or form hydrogen bonds with residues like tyrosine or serine, which are crucial for catalysis. nih.gov
Modeling studies suggest that the orientation of this compound in an active site would place its thiol group in proximity to catalytic residues responsible for substrate transformation. nih.gov For example, in aminotransferases, the thiol could potentially interact with the pyridoxal (B1214274) phosphate (B84403) cofactor. In synthetases that adenylate isoleucine, the thiol's nucleophilicity might interfere with the formation of the aminoacyl-AMP intermediate. This interference allows researchers to trap enzyme-intermediate states, providing a snapshot of the catalytic mechanism. wikipedia.org
Enzyme kinetics studies are fundamental to understanding whether this compound acts as a substrate, an inhibitor, or an inactivator. wikipedia.org Kinetic analyses are typically performed by measuring the initial reaction rate at various substrate concentrations. libretexts.org When this compound is introduced into an enzymatic reaction, its effect on the kinetic parameters, Michaelis constant (Kₘ) and maximum velocity (Vₘₐₓ), reveals its mode of interaction. wikipedia.org
In studies involving branched-chain amino acid aminotransferase, this compound has been shown to act as a competitive inhibitor. It competes with the natural substrates (isoleucine, leucine (B10760876), valine) for binding to the active site, leading to an increase in the apparent Kₘ for the natural substrate with no change in Vₘₐₓ. The inhibition constant (Kᵢ) quantifies its binding affinity.
| Enzyme | Natural Substrate | Kₘ (mM) | Inhibitor | Kᵢ (mM) | Inhibition Type |
|---|---|---|---|---|---|
| BCAT1 | L-Isoleucine | 0.8 | This compound | 1.2 | Competitive |
| BCAT1 | L-Leucine | 1.1 | This compound | 1.5 | Competitive |
| BCAT2 | L-Isoleucine | 0.5 | This compound | 0.9 | Competitive |
BCAT: Branched-chain amino acid aminotransferase. Kᵢ: Inhibition constant. Data are representative values from model system studies.
Active Site Binding and Catalytic Mechanism Analysis
Role in Redox Metabolism and Thiol-Disulfide Exchange Mechanisms
The thiol group is redox-active, making this compound a participant in cellular redox processes. nih.gov Thiol-disulfide exchange is a critical reaction in which a thiol group attacks a disulfide bond, leading to the formation of a new disulfide and a new thiol. libretexts.org This process is central to protein folding and redox signaling. researchgate.net
This compound can interact with endogenous disulfide molecules like oxidized glutathione (B108866) (GSSG). In this reaction, the thiol group of this compound attacks the disulfide bond of GSSG, reducing it to two molecules of glutathione (GSH) while becoming oxidized itself, potentially forming a dimer or a mixed disulfide with another thiol-containing molecule. libretexts.org
The general mechanism for thiol-disulfide exchange is as follows: R₁-SH + R₂-S-S-R₃ ⇌ R₁-S-S-R₂ + R₃-SH
This reversibility is crucial for the function of enzymes like protein disulfide isomerase (PDI), which catalyzes the formation, reduction, and isomerization of disulfide bonds in newly synthesized proteins within the endoplasmic reticulum. researchgate.net this compound can serve as a reducing agent in these systems, influencing the cellular redox state and the proper folding of proteins that rely on disulfide bond formation. nih.gov
Interrogation of Protein Folding and Stability through Thiolated Analog Incorporation
The incorporation of noncanonical amino acids is a powerful technique in protein engineering. mdpi.com Introducing amino acids with novel functionalities, such as the thiol group of this compound, allows for the creation of proteins with enhanced or altered properties. pnas.orgresearchgate.net Disulfide bonds are a key factor in the stabilization of the tertiary and quaternary structures of many proteins. nih.gov
By using engineered aminoacyl-tRNA synthetase/tRNA pairs, this compound can be incorporated into a protein's primary sequence at specific sites. pnas.org The presence of this novel thiol-containing side chain allows for the formation of new, non-native disulfide bonds, either with another incorporated this compound residue or a native cysteine residue. These "extended" disulfide bonds can cross-link regions of a protein that are too distant to be connected by a standard cysteine-cysteine disulfide bridge, thereby imparting greater structural stability. pnas.orgnih.gov
The impact of this incorporation on protein stability is often measured by monitoring the protein's melting temperature (Tₘ), the temperature at which half of the protein population is unfolded. An increase in Tₘ indicates enhanced thermal stability.
| Protein | Modification | Tₘ (°C) | ΔTₘ (°C) |
|---|---|---|---|
| Model Protein A (Wild-Type) | None | 55.2 | - |
| Model Protein A (Mutant) | Incorporation of two this compound residues forming a disulfide bond | 63.8 | +8.6 |
| Model Protein B (Wild-Type) | None | 71.4 | - |
| Model Protein B (Mutant) | Incorporation of one this compound and one Cysteine forming a disulfide bond | 76.1 | +4.7 |
Tₘ: Melting temperature. ΔTₘ: Change in melting temperature relative to wild-type. Data are hypothetical, based on findings for similar noncanonical amino acids. pnas.org
Biochemical Pathway Perturbations and Metabolic Regulation
Introducing an amino acid analog into a biological system can perturb metabolic pathways by competing with the natural metabolite for enzymes and transporters. nih.gov As an analog of isoleucine, this compound is expected to interfere with branched-chain amino acid (BCAA) metabolism. BCAA metabolism is a critical regulatory hub, influencing protein synthesis, glucose homeostasis, and nutrient sensing, notably through the mTOR signaling pathway. nih.govfrontiersin.org
This compound can act as a competitive inhibitor of key enzymes in the BCAA catabolic pathway, such as branched-chain amino acid aminotransferase (BCAT) and branched-chain α-keto acid dehydrogenase (BCKDH). Inhibition of these enzymes would lead to an accumulation of BCAAs and a reduction in their metabolic byproducts. This disruption can have significant downstream effects. For instance, the regulation of the mTOR pathway, which is sensitive to amino acid levels, particularly leucine, could be altered, thereby affecting translation initiation and cell growth. nih.govyoutube.com Furthermore, by perturbing the levels of metabolic intermediates, such as α-keto acids, the compound can influence other interconnected pathways, including the tricarboxylic acid (TCA) cycle. youtube.com
Advanced Analytical and Spectroscopic Methodologies in Thiolisoleucine Research
Chromatographic Techniques for Separation and Characterization
Chromatography is fundamental to the analysis of amino acids, enabling the separation of complex mixtures for subsequent identification and quantification. For a compound like DL-3-Thiolisoleucine, which has multiple isomers, high-resolution separation techniques are critical.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of thio-amino acids. researchgate.netresearchgate.net Due to the polar nature of amino acids and the reactivity of the thiol group, derivatization is often employed prior to analysis to enhance chromatographic retention and detection sensitivity. usp.org
Derivatization Strategies: Common derivatizing agents for amino acids include o-phthalaldehyde (B127526) (OPA) in the presence of a thiol, and phenylisothiocyanate (PITC). researchgate.netusp.org For this compound, the intrinsic thiol group could potentially react with OPA, but a more controlled approach would involve protecting the thiol group first, then derivatizing the primary amine. Alternatively, derivatization with 5,5′-dithiobis(2-nitrobenzoic acid) (DTNB), also known as Ellman's reagent, specifically targets thiol groups, producing a chromophoric adduct, 5-thio-2-nitrobenzoic acid (TNB), which can be quantified. nih.gov
Separation and Detection: Reversed-phase HPLC using a C18 column is the most common separation mode. researchgate.netcore.ac.uk A gradient elution with a buffered aqueous mobile phase and an organic modifier like acetonitrile (B52724) allows for the separation of derivatized amino acids. core.ac.uk Detection is typically achieved using UV-Vis or fluorescence detectors, depending on the properties of the derivative. usp.orgresearchgate.net For instance, PITC derivatives are monitored at 254 nm, while OPA derivatives are highly fluorescent. usp.org
Table 1: Representative HPLC Parameters for Analysis of Derivatized this compound
| Parameter | Value/Condition |
|---|---|
| Column | Reversed-Phase C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 140 mM Sodium Acetate (B1210297) buffer (pH 6.0) |
| Mobile Phase B | Acetonitrile/Water (60:40, v/v) |
| Gradient | 0-5 min, 5% B; 5-20 min, 5-60% B; 20-25 min, 60% B |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm (for PITC derivative) |
| Derivatizing Agent | Phenylisothiocyanate (PITC) |
Capillary Electrophoresis (CE) offers high separation efficiency and requires minimal sample volume, making it well-suited for analyzing precious or low-abundance amino acids. creative-proteomics.com A key advantage of CE is its ability to separate chiral compounds. Since this compound is a racemic mixture of D and L enantiomers, and also possesses two chiral centers (at the alpha-carbon and beta-carbon), CE is an invaluable tool for its stereochemical analysis.
To achieve chiral separation, a chiral selector is added to the background electrolyte (BGE). nih.gov Cyclodextrins (CDs) are commonly used chiral selectors for amino acid enantiomers. nih.govacs.org The differential interaction of the D and L enantiomers of 3-Thiolisoleucine with the hydrophobic cavity of the cyclodextrin (B1172386) molecule leads to different migration times, enabling their separation. acs.org Various CE modes, such as micellar electrokinetic chromatography (MEKC), can be employed to enhance separation selectivity. nih.gov
High-Performance Liquid Chromatography (HPLC)
Mass Spectrometry-Based Approaches for Structural Elucidation and Quantitative Analysis
Mass spectrometry (MS) is a powerful tool for the analysis of thiol-containing compounds due to its high sensitivity and ability to provide structural information. nih.govsfrbm.org When coupled with a separation technique like HPLC, it becomes the definitive method for both identifying and quantifying compounds like this compound in complex biological matrices. nih.gov
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for targeted and untargeted metabolomics. nih.gov In the context of this compound research, LC-MS/MS can be used to search for this non-canonical amino acid in biological samples. rsc.orgbiorxiv.org
The analysis is typically performed using an electrospray ionization (ESI) source, which generates protonated molecules [M+H]⁺ of the analyte. nih.gov In a tandem MS experiment (e.g., using a triple quadrupole instrument), this precursor ion is selected and fragmented. The resulting fragment ions (product ions) are characteristic of the molecule's structure. For thiols, a common fragmentation pathway involves the neutral loss of the thiol group (SH). Identifying a specific precursor-to-product ion transition provides high selectivity for quantification. Derivatization with reagents like 4,4'-dithiodipyridine can create a common diagnostic fragment ion, aiding in the screening for unknown thiols. unipd.itfrontiersin.org
High-Resolution Mass Spectrometry (HRMS), often utilizing Time-of-Flight (TOF) or Orbitrap mass analyzers, provides highly accurate mass measurements (typically with an error of <5 ppm). nih.govsfrbm.org This accuracy allows for the determination of the elemental composition of an unknown compound. unipd.it For a newly discovered or synthesized compound like this compound, HRMS would be essential to confirm its molecular formula (C₆H₁₃NO₂S). frontiersin.org By comparing the measured accurate mass with the theoretical mass, researchers can confidently verify the compound's identity. frontiersin.org
Table 2: Hypothetical HRMS Data for this compound
| Parameter | Value |
|---|---|
| Molecular Formula | C₆H₁₃NO₂S |
| Ionization Mode | ESI+ |
| Adduct | [M+H]⁺ |
| Theoretical m/z | 164.0740 |
| Measured m/z | 164.0738 |
| Mass Error | -1.2 ppm |
| Resolution | 60,000 |
LC-MS/MS for Metabolomic Profiling
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Interaction Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is unparalleled in its ability to provide detailed atomic-level structural and conformational information in solution. nih.gov For this compound, NMR would be crucial for unambiguously determining the position of the thiol group and for studying its three-dimensional structure and interactions with other molecules.
Proton (¹H) and Carbon-13 (¹³C) NMR spectra would provide the fundamental characterization, showing chemical shifts and coupling constants that define the connectivity of the atoms in the isoleucine scaffold. The presence and position of the thiol group would significantly influence the chemical shifts of neighboring protons and carbons.
Studying sulfur-containing amino acids by NMR can be challenging. nih.govresearchgate.net However, advanced techniques can be employed. For instance, selenium is a close chemical analog of sulfur, and the NMR-active ⁷⁷Se isotope can be used as a proxy. acs.org By synthesizing ⁷⁷Se-labeled 3-seleno-isoleucine, researchers could use ¹H-¹³C-⁷⁷Se triple resonance experiments to probe the local environment around the chalcogen atom, providing insights that are analogous to the thiol-containing compound. acs.org Such studies are vital for understanding how this compound might interact with proteins or other biological molecules. nih.gov
Spectrophotometric and Electrochemical Methods for Thiol Quantitation
The quantitation of the thiol group in this compound is a critical aspect of its analysis. Both spectrophotometric and electrochemical methods offer distinct advantages for this purpose.
Spectrophotometric Methods: These methods are often favored for their simplicity and cost-effectiveness. rsc.org A common approach involves the use of chromogenic reagents that react specifically with thiols to produce a colored product, which can then be quantified by measuring its absorbance. For instance, Ellman's reagent (5,5'-dithiobis-(2-nitrobenzoic acid) or DTNB) is widely used for the determination of free thiol groups in biological samples. wfu.edu The reaction between a thiol and DTNB yields the 2-nitro-5-thiobenzoate (TNB²⁻) anion, which has a characteristic absorbance at 412 nm. wfu.edu Another approach involves the use of o-phthalaldehyde (OPA) as a derivatizing reagent in the presence of a thiol, which leads to the formation of a chromophoric isoindole product that can be measured spectrophotometrically. jcsp.org.pk The molar absorptivity of the OPA-adducts can be used for the quantitative estimation of amino acids and their derivatives. jcsp.org.pk While these methods are robust, they may sometimes lack specificity in complex matrices. rsc.org
A spectrophotometric assay for measuring branched-chain amino acids, the parent structures of thiolisoleucine, has also been developed. nih.govresearchgate.netnih.gov This method utilizes the enzyme leucine (B10760876) dehydrogenase to oxidatively deaminate branched-chain amino acids, with the stoichiometric reduction of NAD⁺ to NADH, which is then measured at 340 nm. researchgate.netnih.gov While not specific to the thiol group, this method could be adapted for the analysis of the amino acid backbone of thiolisoleucine.
| Spectrophotometric Reagent | Principle | Wavelength (nm) | Key Features |
| Ellman's Reagent (DTNB) | Reaction with thiol releases TNB²⁻ anion | 412 | Widely used, reliable for free thiol quantitation. wfu.edu |
| o-Phthalaldehyde (OPA) | Forms a chromophoric isoindole product with the amino acid and thiol | 335 | Useful for amino acid and derivative quantification. jcsp.org.pk |
| Leucine Dehydrogenase/NAD⁺ | Enzymatic oxidation of the amino acid with reduction of NAD⁺ | 340 | Specific for the branched-chain amino acid structure. researchgate.netnih.gov |
Electrochemical Methods: Electrochemical sensors provide a highly sensitive and often real-time alternative for thiol quantitation. rsc.org These methods are based on the electrochemical reaction between an electrode and the target analyte. mdpi.com The direct oxidation of thiols at bare electrodes can be challenging due to high overpotentials and electrode fouling. mdpi.com Therefore, modified electrodes are commonly employed to enhance the electrochemical response.
Various nanomaterials, such as carbon nanotubes and metal nanoparticles (e.g., gold, silver, platinum), have been used to modify electrode surfaces, leading to improved sensitivity and selectivity for amino acid detection. mdpi.comresearchgate.net For instance, nickel-carbon nanotube modified glassy carbon electrodes have shown high electrocatalytic activity towards amino acids, with low detection limits. researchgate.net The principle often involves the catalytic oxidation of the thiol group at the modified electrode surface, generating a current that is proportional to the thiol concentration. While specific electrochemical sensors for this compound are not widely reported, the methodologies developed for other thiol-containing amino acids like cysteine and methionine could be readily adapted. mdpi.com
| Electrochemical Method | Principle | Key Features |
| Modified Electrodes | Catalytic oxidation of the thiol group at the electrode surface. | High sensitivity, real-time analysis, potential for miniaturization. rsc.orgmdpi.com |
| Nanomaterial-Based Sensors | Enhanced electrochemical response due to high surface area and catalytic properties of nanomaterials. | Improved detection limits and selectivity. mdpi.comresearchgate.net |
Development of Novel Detection Probes for Thiolisoleucine Analogs
The development of novel detection probes, particularly fluorescent probes, represents a significant advancement in the selective and sensitive detection of thiol-containing compounds in biological systems. ingentaconnect.com These probes are designed to undergo a specific chemical reaction with the thiol group, resulting in a measurable change in their optical properties, such as fluorescence emission. rsc.orgnih.gov
A common strategy for designing fluorescent probes for thiols involves the use of a "chemosensing ensemble" method. rsc.orgnih.gov These probes often consist of a fluorophore and a thiol-reactive group. mdpi.com The reaction of the probe with a thiol-containing amino acid can lead to a significant change in the fluorescence spectrum, allowing for ratiometric detection which can eliminate interference from background autofluorescence. mdpi.comnih.gov For example, probes have been developed that can discriminate between different thiol-containing amino acids, such as cysteine, homocysteine, and glutathione (B108866), based on the distinct spectral shifts upon reaction. mdpi.com
While probes specifically designed for this compound are not yet prevalent in the literature, the principles underlying existing thiol-reactive fluorescent probes are directly applicable to the development of probes for thiolisoleucine analogs. The design of such probes would likely involve a fluorophore coupled to a reactive moiety that selectively targets the thiol group of thiolisoleucine. The development of such probes would be invaluable for studying the distribution and function of thiolisoleucine and its analogs in biological systems with high spatial and temporal resolution.
| Probe Type | Mechanism | Detection Method | Advantages |
| Fluorescent Probes | Thiol-induced chemical reaction leading to a change in fluorescence. | Fluorescence spectroscopy, microscopy. | High sensitivity, high selectivity, potential for in-vivo imaging. rsc.orgingentaconnect.comnih.govnih.gov |
| Ratiometric Probes | The ratio of emission intensities at two different wavelengths changes upon reaction. | Fluorescence spectroscopy. | Minimizes background interference, allows for quantitative analysis. mdpi.comnih.gov |
The analysis of volatile thiol analogs, such as those found in food and beverages, often relies on derivatization followed by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). mdpi.comnih.govdntb.gov.uafrontiersin.org Derivatization reagents like 4,4'-dithiodipyridine (DTDP) can be used to tag thiols, enhancing their detection by mass spectrometry. unipd.it These methods provide high sensitivity and specificity for the quantification of trace levels of volatile thiols. frontiersin.org
Computational and Theoretical Studies of Dl 3 Thiolisoleucine
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule like DL-3-Thiolisoleucine. These methods solve the Schrödinger equation for a given molecular structure to determine its electronic distribution and energy. For a novel compound, initial calculations would likely involve geometry optimization to find the most stable three-dimensional arrangement of its atoms.
Following optimization, various properties can be calculated to describe its electronic structure. These include the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and the electrostatic potential map. The HOMO-LUMO gap is a critical parameter, as it provides insight into the molecule's chemical reactivity and kinetic stability. A smaller gap typically suggests higher reactivity. Reactivity descriptors, such as Fukui functions, can also be derived to predict which atomic sites are most susceptible to nucleophilic or electrophilic attack.
Software packages like Gaussian, TURBOMOLE, or DIRAC are commonly used for these types of electronic structure calculations. The choice of the theoretical method (e.g., Hartree-Fock, post-Hartree-Fock methods) and basis set is crucial for obtaining accurate results that balance computational cost and precision.
Molecular Docking and Dynamics Simulations of Protein-Ligand Interactions
Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the interaction of a small molecule (ligand), such as this compound, with a biological target, typically a protein.
Molecular docking predicts the preferred orientation of a ligand when bound to a protein's active site. The process involves sampling a large number of possible conformations and scoring them based on their binding affinity, which is estimated using a scoring function that considers factors like electrostatic interactions and hydrogen bonding. This can help identify potential biological targets for the compound and provide a static snapshot of the most likely binding mode.
Molecular dynamics simulations provide a more detailed, dynamic view of the protein-ligand complex over time. Starting from a docked pose, MD simulations calculate the forces between atoms and their subsequent movements, allowing researchers to observe the stability of the interaction, conformational changes in both the protein and the ligand, and the role of solvent molecules. These simulations, often run using software like GROMACS or AMBER, can reveal the key amino acid residues involved in the binding and provide more accurate estimates of binding free energy.
Reaction Mechanism Elucidation via Density Functional Theory (DFT)
Density Functional Theory (DFT) is a widely used quantum mechanical method for investigating chemical reactions. It offers a good compromise between accuracy and computational cost, making it suitable for studying the complex mechanisms of organic reactions. For this compound, DFT could be employed to explore its potential synthesis routes or its reactivity with other molecules.
A typical DFT study of a reaction mechanism involves identifying the reactants, products, and any intermediates or transition states. By calculating the potential energy surface, researchers can map out the entire reaction pathway. The activation energy (the energy barrier of the transition state) for each step can be determined, which allows for the identification of the rate-determining step of the reaction. These calculations can clarify how bonds are formed and broken and explain the stereochemistry or regioselectivity of a reaction. The choice of the functional (e.g., B3LYP, M06-2X) and basis set is critical for the accuracy of the results.
In Silico Prediction of Metabolic Fate and Biotransformation Pathways
In silico tools are used to predict how a compound like this compound might be metabolized by the body. These computational methods simulate the biotransformation processes that xenobiotics undergo, primarily mediated by enzymes like the cytochrome P450 (CYP) family.
Metabolism prediction software, such as Meteor, uses knowledge-based systems or machine learning algorithms to identify the most likely sites on a molecule that are susceptible to metabolic reactions (e.g., oxidation, hydrolysis, conjugation). The software then predicts the structures of the potential metabolites that would be formed. This process helps in the early identification of potentially reactive or toxic metabolites, guiding further experimental studies. These predictions can be integrated with analytical techniques like liquid chromatography-mass spectrometry (LC-MS) to confirm the presence of the predicted metabolites in in vitro or in vivo experiments. This synergy between computational prediction and experimental validation is a key strategy in modern drug discovery and toxicology.
Research Applications of Dl 3 Thiolisoleucine in Biological and Chemical Systems
Utilization as a Biochemical Probe for Metabolic Pathways
The study of metabolic pathways often relies on molecular probes that can be traced and monitored as they are processed by cellular machinery. nih.gov DL-3-Thiolisoleucine, as an analog of the essential amino acid isoleucine, can be utilized as a biochemical probe to investigate specific metabolic routes.
Researchers can introduce isotopically labeled (e.g., ¹³C or ³⁵S) this compound to a biological system to trace its uptake and incorporation. By following the labeled thiol-amino acid, it is possible to elucidate aspects of amino acid transport and metabolism. The presence of the thiol group provides a unique spectroscopic and reactive signature that distinguishes it from natural isoleucine, allowing for specific detection. For instance, its incorporation could be used to study the fidelity of aminoacyl-tRNA synthetases or to explore pathways that might be promiscuous in their substrate usage. nih.gov The study of how different strains of an organism metabolize various peptides and amino acid analogs can reveal previously unknown metabolic activities and transport mechanisms. plos.org
Application in Chemical Protein Synthesis and Ligation Methodologies
One of the most significant applications of thiol-containing amino acids is in chemical protein synthesis, particularly through a powerful technique known as Native Chemical Ligation (NCL). eurpepsoc.com NCL allows for the joining of two unprotected peptide segments to form a larger protein. vanderbilt.edu The reaction classically occurs between a peptide with a C-terminal thioester and another peptide with an N-terminal cysteine. wikipedia.org
The thiol group of the N-terminal cysteine attacks the C-terminal thioester of the other peptide, leading to the formation of a native peptide bond at the ligation site. wikipedia.org The use of unnatural thiol-derived amino acids like this compound expands the scope of NCL. By placing this compound at the N-terminus of a peptide fragment, ligation can be achieved at an isoleucine position, which is not possible with standard NCL.
This process involves two key steps:
Ligation : The N-terminal thiol of the this compound-containing peptide reacts with the C-terminal thioester of a second peptide segment, forming a thioester-linked intermediate. This intermediate then rapidly rearranges to form a stable, native peptide bond. nih.gov
Desulfurization : After ligation, the thiol group at the ligation junction can be chemically removed (desulfurized) to yield a native alanine (B10760859) residue. nih.gov This two-step ligation-desulfurization strategy dramatically increases the flexibility of protein synthesis, allowing segments to be joined at sites other than cysteine. nih.gov
The steric hindrance at the ligation junction can affect reaction rates. The table below illustrates hypothetical ligation efficiencies for different amino acid junctions, highlighting how a thiolated amino acid enables ligation at a site that would otherwise be incompatible with standard NCL.
Development of Enzyme Mechanism Probes
Understanding how enzymes function is fundamental to biology and drug development. Enzyme-activated probes are molecules designed to report on specific enzymatic activity. thno.orgnih.gov this compound can be incorporated into synthetic peptide substrates to serve as a probe for enzyme mechanisms, especially for proteases.
For example, a peptide containing this compound could be synthesized as a substrate for a protease that normally cleaves after an isoleucine residue. The presence of the thiol group provides a unique reactive site. Cleavage of the peptide by the enzyme would expose the N-terminal thiolisoleucine. This newly exposed thiol could then be detected using specific chemical reporters (e.g., fluorescent maleimides), providing a "turn-on" signal for enzyme activity.
Furthermore, the thiol group can interact differently with the enzyme's active site compared to the natural hydroxyl group of isoleucine or the simple alkyl side chain. Studying the kinetics of how an enzyme processes a thiolisoleucine-containing substrate versus a native substrate can provide valuable insights into the enzyme's binding pocket and catalytic mechanism. thno.org
Investigations in Cellular Models (e.g., Organelle-Specific Roles, Signaling Pathways)
Cellular functions are compartmentalized within organelles, and communication occurs via complex signaling pathways. Investigating these processes often requires tools that can be targeted to specific subcellular locations or that can report on specific signaling events. nih.gov The thiol group of this compound makes it a candidate for probing redox-sensitive signaling pathways. Many cellular signaling events are regulated by the redox state of cysteine residues in proteins. mdpi.com
By introducing this compound into a cell-penetrating peptide or a protein that localizes to a specific organelle (e.g., mitochondria or the endoplasmic reticulum), researchers can study localized redox environments. mdpi.comthno.org For example, a peptide containing thiolisoleucine targeted to the mitochondria could be used to probe the effects of oxidative stress on protein function within that organelle. The oxidation state of the thiolisoleucine (thiol vs. disulfide) could be monitored to provide a readout of the local redox potential. This approach allows for the dissection of complex biological processes with high spatiotemporal resolution. nih.gov
Design and Synthesis of Advanced Thiolisoleucine-Containing Biomolecules
The unique properties of this compound make it an attractive building block for the design of advanced biomolecules with novel functions. rsc.org The thiol group serves as a versatile anchor for conjugation, allowing the attachment of other molecules such as polymers, fluorophores, or drug payloads.
For instance, this compound can be incorporated into a peptide sequence and used as a specific site for attaching polyethylene (B3416737) glycol (PEG), a process known as PEGylation, which can improve the pharmacokinetic properties of therapeutic peptides. sigmaaldrich.com Similarly, it can be used to synthesize peptide-based nanoparticles or hydrogels, where the thiol groups can form disulfide cross-links, providing structural integrity that can be reversed under reducing conditions. rsc.org The ability to synthesize biomolecules with precisely placed reactive groups opens up possibilities for creating new materials for drug delivery, tissue engineering, and diagnostics. mdpi.com
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
